2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROQUINAZOLIN-4-ONE
Description
2-{[2-(3-Methylphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolin-4-one core substituted with a sulfanyl-linked 2-(3-methylphenoxy)ethyl group. Quinazolinone derivatives are widely studied for their diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and anti-inflammatory properties. The sulfanyl (thioether) moiety in this compound may enhance lipophilicity and influence binding interactions with biological targets, while the 3-methylphenoxy group could modulate receptor affinity or metabolic stability.
Properties
IUPAC Name |
2-[2-(3-methylphenoxy)ethylsulfanyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12-5-4-6-13(11-12)21-9-10-22-17-18-15-8-3-2-7-14(15)16(20)19-17/h2-8,11H,9-10H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFYRABRPIOGQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROQUINAZOLIN-4-ONE typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with 3-methylphenoxyethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazoline derivatives.
Substitution: The phenoxy and sulfanyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s quinazolinone core and sulfanyl-ethyl-phenoxy substituent place it within a broader class of bioactive molecules. Below is a comparison with structurally related compounds, including N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA), a compound with overlapping functional groups and reported osteoclast-inhibitory activity .
Key Findings from Analogues
NAPMA: Shares the 3-methylphenoxy group but differs in its acetamide-piperazinyl core. NAPMA inhibits osteoclast differentiation by downregulating c-Fos, NFATc1, and cathepsin K, demonstrating efficacy in osteoporosis models . The sulfanyl group in the target compound may confer distinct pharmacokinetic properties, such as enhanced membrane permeability or altered metabolic pathways.
Gefitinib-like Quinazolinones: The quinazolinone core is critical for binding ATP pockets in kinases. Substitutions at the sulfanyl position (e.g., aromatic or alkyl groups) influence selectivity and potency.
Sulfanyl-Containing Compounds : Thioether linkages, as seen in the target compound, are associated with improved stability and binding in protease inhibitors (e.g., HIV protease inhibitors). This structural feature could enhance interactions with cysteine-rich targets, such as caspases or metalloproteinases.
Mechanistic Hypotheses
- Osteoclast Inhibition: While NAPMA’s anti-osteoporotic activity is linked to its acetamide-piperazinyl core and 3-methylphenoxy group , the target compound’s quinazolinone core may target overlapping pathways (e.g., NF-κB or RANKL signaling) but with distinct efficacy due to differences in solubility or receptor binding.
- Kinase Inhibition: The quinazolinone scaffold is a known kinase inhibitor template. The sulfanyl-ethyl-phenoxy group may position the compound to inhibit kinases like EGFR or VEGFR, though this requires experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
